Citronellol

Beschreibung

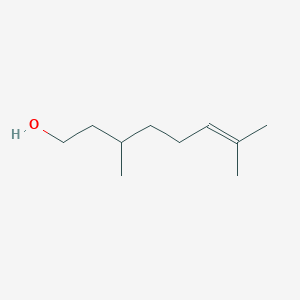

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026726 | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8550 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | dl-Citronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], 0.02 mm Hg at 25 °C | |

| Record name | Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

106-22-9 | |

| Record name | Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CITRONELLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OK72VNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-20 °C | |

| Record name | Citronellol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Biotechnological Production of Citronellol

Natural Biosynthetic Pathways in Plant Systems

The natural production of citronellol in plants involves a series of enzymatic reactions, starting from a common precursor for monoterpenes. While the complete pathway can vary between plant species, the fundamental steps involve the formation of geraniol (B1671447) and its subsequent conversion to this compound. oup.comtandfonline.com

Geranyl Diphosphate (B83284) (GPP) as a Precursor Molecule

The biosynthesis of all monoterpenes, including this compound, begins with geranyl diphosphate (GPP). wikipedia.orgfrontiersin.org GPP is an intermediate in the isoprenoid biosynthesis pathway and is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the enzyme geranyl diphosphate synthase. wikipedia.orgfrontiersin.org This precursor molecule serves as the starting point for a diverse array of monoterpenoid compounds found in plants. frontiersin.orgresearchgate.net In the context of this compound biosynthesis, GPP is first converted to geraniol. frontiersin.orgresearchgate.net

Enzymatic Conversions (e.g., Geraniol Reduction)

The conversion of geraniol to this compound is a key step in the biosynthetic pathway. researchgate.netrhhz.net In several plant species, including Pelargonium graveolens (rose-scented geranium) and Caladenia plicata (crab-lipped spider orchid), this compound is derived from geraniol. oup.comtandfonline.comresearchgate.net This transformation is not a direct reduction but a multi-step process. oup.comresearchgate.net

In C. plicata, the pathway involves the oxidation of geraniol to geranial, followed by the reduction of geranial to citronellal (B1669106), and finally the reduction of citronellal to this compound. researchgate.net This multi-step conversion involves alcohol dehydrogenases and reductases. oup.comresearchgate.net Specifically, in pelargoniums, enzymes from the PRISE family (progesterone 5β-reductase/iridoid synthase-like) have been identified as citral (B94496) reductases that catalyze the reduction of citral (a mixture of geranial and neral) to citronellal. oup.comresearchgate.net The final step, the reduction of citronellal to this compound, is also catalyzed by an alcohol dehydrogenase. oup.com Research has also identified that Old Yellow Enzymes (OYEs) can catalyze the reduction of geraniol to this compound. researchgate.netrhhz.net

Engineered Microbial Systems for this compound Production

The limitations of traditional this compound production methods have spurred the development of microbial cell factories, offering a more sustainable and controlled approach. acs.orgx-mol.net Saccharomyces cerevisiae, or baker's yeast, has emerged as a promising host for this purpose due to its well-characterized genetics and robustness in industrial fermentations. acs.orgnih.gov

Saccharomyces cerevisiae as a Production Host

Saccharomyces cerevisiae provides a versatile platform for producing this compound through metabolic engineering. nih.govresearchgate.net By introducing heterologous genes from plants and other organisms, yeast can be programmed to synthesize this compound from simple sugars. nih.govgoogle.com

To achieve high yields of this compound in yeast, researchers have employed various genetic engineering strategies. One notable approach is the "push-pull-restrain" strategy. nih.govresearchgate.netresearchgate.net This multi-faceted strategy involves:

Pushing the metabolic flux towards the desired product by overexpressing key enzymes in the biosynthetic pathway. researchgate.net

Pulling the intermediates through the pathway by enhancing the activity of downstream enzymes. researchgate.net

Restraining or blocking competing metabolic pathways that divert precursors away from this compound synthesis. researchgate.netresearchgate.net

For instance, in one study, this strategy involved modifying the native farnesyl diphosphate synthase to favor GPP production (the "push"), using protein scaffolds to bring sequential enzymes closer together to improve efficiency (the "pull"), and deleting a gene responsible for the degradation of an intermediate (the "restrain"). nih.govresearchgate.net This comprehensive approach led to a significant increase in this compound production, reaching up to 8.30 g/L in fed-batch fermentation. nih.govresearchgate.net

A critical bottleneck in producing monoterpenes like this compound in yeast is the limited availability of the precursor GPP. acs.org In its natural state, yeast primarily uses GPP as an intermediate for the synthesis of farnesyl diphosphate (FPP), which is essential for sterol biosynthesis. oup.comoup.com To channel more GPP towards this compound production, researchers have engineered the farnesyl diphosphate synthase (FPPS), encoded by the ERG20 gene. nih.govresearchgate.net

Role of Heterologous Reductases (e.g., Iridoid Synthase from Catharanthus roseus)

The biotechnological production of this compound, particularly in engineered microbial hosts like Saccharomyces cerevisiae, heavily relies on the introduction of heterologous reductases to convert precursor molecules into the target compound. A key strategy involves the reduction of geraniol to produce this compound. nih.gov In this context, various reductases have been explored, with Iridoid Synthase from Catharanthus roseus (CrIS) demonstrating significant efficacy. nih.gov When tested in an engineered geraniol-producing S. cerevisiae strain, CrIS was identified as the best-performing reductase, yielding 285.89 mg/L of enantiomerically pure S-citronellol in shake flask experiments. nih.govresearchgate.net

Iridoid synthase (ISY) was first discovered in the Madagascar periwinkle (Catharanthus roseus), a plant known for producing anticancer monoterpene indole (B1671886) alkaloids. researchgate.net Structurally, ISY is related to the progesterone (B1679170) 5β-reductase/ISY (PRISE) enzyme family of short-chain NADPH-dependent dehydrogenases, rather than the terpene synthase (TS) family. researchgate.net Enzymes from the PRISE family, including those from Pelargonium (rose-scented geranium), have been identified as citral reductases (PhCIRs) that play a role in a three-step this compound biosynthesis pathway starting from geraniol and involving citral and citronellal as intermediates. mpg.denih.govresearchgate.net These enzymes exhibit the ability to reduce citral to citronellal. mpg.deresearchgate.net For instance, the iridoid synthase from C. roseus (CrISY) can selectively reduce citral to produce (S)-citronellal. researchgate.net This highlights the potential of sourcing diverse reductases from the plant kingdom for metabolic engineering applications aimed at producing specific this compound enantiomers.

Application of Synthetic Protein Scaffolds and Protein Fusion for Substrate Channeling

To enhance the efficiency of multi-enzyme biosynthetic pathways, metabolic engineers employ strategies to colocalize enzymes, thereby promoting substrate channeling. nih.govugent.beresearchgate.net This technique mimics natural phenomena where enzymes are spatially organized to increase the local concentration of intermediates, prevent their loss to competing pathways, and minimize the accumulation of potentially toxic compounds. researchgate.netfrontiersin.org Synthetic protein scaffolds and protein fusion are two prominent methods used to achieve this goal in engineered organisms. nih.govresearchgate.net

In the context of this compound production in Saccharomyces cerevisiae, these strategies have been successfully applied to improve titers significantly. nih.govresearchgate.net Researchers have utilized synthetic protein scaffolds to co-localize four sequential enzymes in the this compound pathway. nih.gov This approach, combined with the deletion of a gene responsible for an intermediate degradation pathway (ATF1), led to a substantial increase in this compound production, reaching 972.02 mg/L in shake flasks. nih.govresearchgate.net Protein fusion, which involves linking enzymes together into a single polypeptide chain, is another effective method to ensure proximity and facilitate substrate channeling. researchgate.netfrontiersin.org By employing these colocalization techniques, the metabolic flux towards the final product is enhanced. researchgate.net The combination of pushing precursor supply (e.g., by enhancing geranyl diphosphate production), pulling the reaction forward with efficient reductases, and restraining intermediate loss through substrate channeling and pathway optimization ultimately resulted in a final this compound titer of 8.30 g/L in fed-batch fermentation. nih.govresearchgate.net

| Engineering Strategy | Organism | Key Enzymes Colocalized | Resulting this compound Titer | Reference |

| Synthetic Protein Scaffolds & Protein Fusion | Saccharomyces cerevisiae | Four sequential pathway enzymes | 972.02 mg/L (shake flask) | nih.govresearchgate.net |

| Fed-batch Fermentation of Engineered Strain | Saccharomyces cerevisiae | N/A (Optimized strain from scaffolding) | 8.30 g/L | nih.govresearchgate.net |

Fungal and Other Microbial Strains in Terpene Bioproduction (e.g., Ceratocystis strains)

A variety of microorganisms, particularly fungi and yeasts, are known for their ability to produce a wide range of flavor and fragrance compounds de novo, including terpenes like this compound. researchgate.netfungaldiversity.org Fungi are the primary microorganisms associated with terpene production. frontiersin.org The genus Ceratocystis is a notable example, with several species capable of producing a variety of terpenes. frontiersin.orgscielo.br For instance, Ceratocystis variospora is known to produce terpenes, and the quantity of terpenes produced by Ceratocystis moniliformis has been found to be comparable to that in plants. fungaldiversity.orgfrontiersin.org

Research has demonstrated that various Ceratocystis strains can produce aroma compounds such as this compound, geraniol, linalool, and nerol. scielo.br Furthermore, inoculation of Norway spruce with Ceratocystis polonica has been shown to significantly increase terpene production. frontiersin.org Genome analysis of two Ceratocystis species has identified pathways related to the biosynthesis of various terpenes and other volatile compounds, including linalool, nerol, geraniol, and this compound, which are of great interest to the flavor industry due to their low sensory thresholds. frontiersin.org

Other microbial strains also contribute to terpene bioproduction. Yeasts such as Kluyveromyces lactis and Saccharomyces cerevisiae have been found to biotransform monoterpene alcohols to other terpenes, including this compound. researchgate.netfrontiersin.org For example, Kluvermyces lactis strain KL71 used in the fermentation of lychee wines produced terpenes and terpenoids, with geraniol and this compound showing high odor activity values. frontiersin.org

| Microbial Genus/Species | Terpene Products | Key Findings | Reference |

| Ceratocystis | This compound, geraniol, linalool, nerol, α-terpineol | A well-known fungal producer of various terpenes. | scielo.br |

| Ceratocystis moniliformis | Terpenes | Produces quantities of terpenes similar to plants. | frontiersin.org |

| Ceratocystis polonica | Terpenes | Increases terpene production when inoculated in Norway spruce. | frontiersin.org |

| Kluyveromyces lactis | Geraniol, this compound | Produced these terpenes in fermented lychee wine. | frontiersin.org |

| Saccharomyces cerevisiae | This compound, linalool, nerol | Capable of biotransforming monoterpene alcohols. | frontiersin.org |

Solid State Fermentation (SSF) Methodologies in Flavor Compound Production

Solid-State Fermentation (SSF) is a production method where microorganisms are grown on a solid, non-soluble material that serves as both a physical support and a source of nutrients, all in the absence of free-flowing water. mdpi.comscielo.brmedcraveonline.com This technique has gained significant attention as a cost-effective and efficient process for producing valuable compounds like enzymes and flavors, often utilizing abundant and inexpensive agro-industrial residues as substrates. frontiersin.orgredalyc.org Compared to submerged fermentation, SSF can offer advantages such as higher product yields and lower energy requirements. frontiersin.orgmedcraveonline.com

Fungi and yeasts are particularly well-suited for SSF due to their minimal water activity requirements. mdpi.com The SSF process has been effectively used for the production of fruity aromas by various microorganisms. mdpi.commedcraveonline.com For example, the fungus Ceratocystis fimbriata has been shown to produce a fruity aroma when cultivated on sugarcane bagasse. frontiersin.org The specific aroma profile can even be manipulated by supplementing the medium; for instance, adding leucine (B10760876) or valine resulted in a banana-like flavor. frontiersin.orgscielo.br

Various agro-industrial wastes have been successfully employed as substrates in SSF for flavor production. C. fimbriata has been grown on materials like cassava bagasse, apple pomace, and coffee husks to generate fruity and pineapple-like aromas. mdpi.comscielo.brredalyc.org The supplementation of these substrates, such as adding glucose to coffee husks or leucine to the medium, can enhance the production of specific volatile compounds like ethyl acetate (B1210297) and isoamyl acetate, leading to distinct aroma profiles. scielo.brredalyc.org These examples underscore the potential of SSF as a promising and sustainable strategy for the biotechnological production of flavor compounds. scielo.brredalyc.org

| Microorganism | Substrate(s) | Produced Aroma/Compound(s) | Reference |

| Ceratocystis fimbriata | Sugarcane bagasse | Fruity aroma | frontiersin.org |

| Ceratocystis fimbriata | Sugarcane bagasse + leucine/valine | Banana flavor | frontiersin.orgscielo.br |

| Ceratocystis fimbriata | Cassava bagasse, apple pomace | Fruity aroma | redalyc.org |

| Ceratocystis fimbriata | Coffee husks + glucose | Pineapple and banana aromas | scielo.br |

| Ceratocystis fimbriata | Coffee husks + leucine | Enhanced ethyl acetate, isoamyl acetate (banana odor) | scielo.br |

Advanced Analytical Methodologies for Citronellol Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of essential oils and their constituents. Various chromatographic methods are employed to isolate and measure citronellol, each offering distinct advantages in terms of sensitivity, selectivity, and application.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. gcms.czedu.krd It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both the identification and quantification of individual components in a complex mixture. gcms.czresearchgate.net In the context of this compound analysis, GC-MS can be used to determine the chemical profile of essential oils, identifying major and minor constituents. ui.ac.idnih.gov For instance, in the analysis of citronella oil, GC-MS has been used to identify citronellal (B1669106), geraniol (B1671447), and this compound as major components. ui.ac.id The process involves separating the volatile components of a sample in the gas chromatograph, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. creative-proteomics.com The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confident identification. gcms.czcreative-proteomics.com

A study on citronella oil from Cymbopogon nardus leaves employed GC-MS to identify 37 compounds, with citronellal, geraniol, and this compound being the most abundant at 26.23%, 19.75%, and 12.96% respectively. tandfonline.com Another study successfully applied a GC-MS method to various essential oils, determining a limit of detection for citronella oil of 0.033 ppm. scitepress.org

Table 1: GC-MS Analysis of Major Components in Citronella Oil (Cymbopogon nardus)

| Compound | Percentage (%) |

| Citronellal | 26.23 |

| Geraniol | 19.75 |

| This compound | 12.96 |

| Elemol | 5.07 |

| 2,6-dimethyl-2,6-octadiene | 4.31 |

| δ-Cadinene | 4.21 |

| Geranyl Acetate (B1210297) | 3.58 |

| D-Limonene | 2.96 |

| β-Elemene | 2.80 |

| α-Cadinol | 2.75 |

| Data sourced from a GC/MS analysis of citronella essential oil. tandfonline.com |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds, including this compound. edu.krdsigmaaldrich.com This method is particularly valued for its high sensitivity to carbon-containing compounds, wide dynamic range, and cost-effectiveness. sigmaaldrich.com In a GC-FID system, the sample is separated by the gas chromatograph, and as the individual components elute from the column, they are burned in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the mass of carbon atoms in the analyte. edu.krd This response allows for accurate quantification of the compounds present. edu.krd

GC-FID is often used in conjunction with GC-MS for a comprehensive analysis of essential oils. researchgate.netkp.dk While GC-MS is superior for identification, GC-FID is often preferred for quantification due to its excellent reproducibility and linear response. sigmaaldrich.com For routine analysis of essential oils, GC-FID provides reliable data on the concentration of key components like this compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of various compounds, including monoterpenes like this compound. siat.ac.cnresearchgate.net While gas chromatography is more common for volatile compounds, HPLC is particularly useful for the analysis of non-volatile derivatives or when dealing with complex matrices where thermal degradation might be a concern. creative-proteomics.comufn.edu.br An analytical method based on HPLC was developed for the analysis of nerol, linalool, and this compound in essential oils. siat.ac.cn This method utilized a C18 column and a mobile phase of acetonitrile/water, with detection at 205 nm. siat.ac.cn The technique has been successfully applied to determine the content of these monoterpenes in rose oil, rose essence, lemon oil, and lemon essence. siat.ac.cn

HPLC with a Diode-Array Detector (HPLC-DAD) is a common configuration that allows for the simultaneous measurement of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. measurlabs.com

Table 2: Optimized HPLC Conditions for Monoterpene Analysis

| Parameter | Condition |

| Column | C18 (4.6 mm i.d. × 150 mm, 5 μm) |

| Mobile Phase | Acetonitrile/Water (1:1, v/v) |

| Detector | UV at 205 nm |

| Flow Rate | 1.0 mL/min |

| This method was developed for the analysis of nerol, linalool, and this compound. siat.ac.cn |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. creative-proteomics.com This technique is invaluable for analyzing complex mixtures, such as plant extracts containing this compound, providing detailed information about their chemical composition. creative-proteomics.comnih.gov LC-MS is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. researchgate.net

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (+)-citronellol and (-)-citronellol. lcms.cz These enantiomers can have different biological activities and sensory properties. Chiral Gas Chromatography is a specialized technique used to separate and quantify these enantiomers, which is crucial for assessing the enantiomeric purity of this compound in essential oils and other products. lcms.czlabrulez.comlabrulez.com

This technique typically employs a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to their separation. scispace.comresearchgate.net A commonly used chiral stationary phase for this purpose is based on modified cyclodextrins, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. scispace.comresearchgate.netnih.gov Studies have demonstrated the successful separation of this compound enantiomers in various essential oils, including rose oil and citronella oil, using chiral GC. oup.com For example, analysis of Indonesian citronella oil using enantioselective GC showed an enantiomeric excess of 88.21% for (R)-(+)-citronellal. scispace.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Characterization

Isotopic Analysis for Origin and Authenticity Control

Isotopic analysis is a powerful tool for verifying the origin and authenticity of natural products like essential oils containing this compound. nih.govresearchgate.net This method relies on measuring the ratios of stable isotopes of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H). nih.gov These ratios can vary depending on the geographical origin, botanical source, and any potential adulteration of the product. nih.govnih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a key technique used for this purpose. researchgate.netnih.gov It couples a gas chromatograph to an isotope ratio mass spectrometer, allowing for the determination of the isotopic composition of individual compounds within a mixture. nih.gov By analyzing the δ¹³C and δ²H values of this compound and other characteristic compounds, it is possible to differentiate between essential oils from different geographical locations and to detect the addition of synthetic or nature-identical compounds. nih.govresearchgate.net For example, this technique has been used to control the authenticity of essential oils like lemon balm and to detect adulteration in rose oil. nih.govnih.gov Isotope Ratio Mass Spectrometry (IRMS) provides highly precise measurements of stable isotope ratios, making it a valuable tool for food and fragrance industries to ensure product quality and combat fraud. fmach.itthermofisher.com

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful analytical tool for determining the isotopic composition of individual compounds within a mixture. ut.ee The technique couples a gas chromatograph (GC), which separates the volatile components, with a combustion interface and an isotope ratio mass spectrometer (IRMS). ut.eedshs-koeln.de As each separated compound, such as this compound, elutes from the GC column, it is combusted into simpler gases (e.g., CO₂). The IRMS then precisely measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C) in the resulting gas. ut.ee

This method is highly effective for authenticity control of high-value essential oils where this compound is a key constituent. nih.gov By measuring the carbon isotope ratio of specific components, GC-C-IRMS can help uncover adulteration that might not be apparent from analyzing the bulk oil alone. nih.govnih.gov For instance, the addition of synthetic nature-identical flavoring substances or cheaper natural oils can be detected by identifying anomalous isotope ratios in specific compounds. nih.govresearchgate.net Research on essential oils like that from Rosa damascena has demonstrated that GC-C-IRMS, used alongside traditional GC-MS and GC-FID, is an effective and reliable tool for authenticity assessment. nih.gov

| Compound | Typical δ¹³C Value (‰) | Concentration Range (%) |

|---|---|---|

| This compound | -28.1 to -26.9 | 28.7 - 55.3 |

| Geraniol | -28.1 to -26.9 | 13.5 - 27.3 |

| Nonadecane | -28.1 to -26.9 | 2.6 - 18.9 |

Deuterium and Carbon Isotope Data Analysis (δ¹³C, δ²H)

The analysis of stable isotope ratios of carbon (δ¹³C) and hydrogen (deuterium, δ²H) provides critical information for verifying the authenticity and origin of natural compounds like this compound. researchgate.netpicarro.com These isotopic signatures are influenced by the plant's metabolism and the geographical and environmental conditions in which it grew, creating a unique fingerprint. picarro.comwikipedia.org

The δ¹³C value is primarily determined by the photosynthetic pathway of the plant source. nih.gov Most essential oil-producing plants, such as rose, are C3 plants, which have typical δ¹³C values in the range of -28.1‰ to -26.9‰. nih.gov If a component within the essential oil shows a δ¹³C value outside this range, it can indicate adulteration with material from a C4 or CAM plant, or with a synthetic compound derived from petroleum. nih.govwikipedia.org For example, an unusually high δ¹³C value for geranyl acetate in a rose oil sample was explained by the addition of a cheaper oil from palmarosa (Cymbopogon martinii), a C4 plant. nih.gov

The δ²H value is largely influenced by the isotopic composition of local water sources used by the plant, making it a valuable marker for tracing geographical origin. researchgate.netwikipedia.org The combination of both δ¹³C and δ²H analysis provides a robust method for authentication. picarro.com This dual-isotope approach has been successfully applied to differentiate essential oils and detect adulteration in compounds chemically related to this compound, such as citral (B94496) and citronellal. researchgate.netresearchgate.net

| Isotope Ratio | Typical Application | Example Finding |

|---|---|---|

| δ¹³C | Differentiating between C3 and C4 plant sources to detect economic adulteration. nih.gov | The δ¹³C values for this compound in authentic rose oil fall within the typical range for C3 plants (-28.1 to -26.9‰). nih.gov |

| δ²H | Determining the geographical origin of the source material and detecting synthetic additives. researchgate.netpicarro.com | Analysis of δ²H values can help identify the addition of petitgrain essential oil to neroli oil at levels as low as 10%. researchgate.net |

Application of Advanced Chemometric Methods (e.g., Principal Component Analysis)

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. nih.gov In the analysis of this compound-containing essential oils, where analytical instruments generate vast datasets, chemometric techniques are indispensable for pattern recognition, classification, and authentication. mdpi.commdpi.com

Principal Component Analysis (PCA) is a widely used unsupervised chemometric tool designed to reduce the dimensionality of multivariate data. nih.govresearchgate.net PCA transforms the original variables (e.g., absorbance values at different wavenumbers from an FTIR spectrum) into a smaller set of new, uncorrelated variables known as principal components (PCs). mdpi.com By plotting the first few PCs, which capture the most significant variance in the data, it is possible to visualize clusters, trends, and outliers among samples. nih.gov

| Principal Component (PC) | Variance Explained by Individual PC | Cumulative Variance Explained |

|---|---|---|

| PC1 | A total of 97.47% of spectral variance was explained by the first two PCs. | 97.47% |

| PC2 |

Biological Activities and Molecular Mechanisms of Citronellol

Antimicrobial Efficacy and Mechanisms of Action

Citronellol demonstrates a broad spectrum of activity against various microorganisms, including pathogenic bacteria and fungi. Its effectiveness stems from its ability to disrupt fundamental cellular structures and processes, leading to the inhibition of microbial growth and, in some cases, cell death.

Antibacterial Activity

The antibacterial properties of this compound have been documented against a range of both Gram-positive and Gram-negative bacteria. Its lipophilic nature is thought to play a crucial role in its ability to interact with and compromise bacterial cell membranes.

Research has shown that this compound is effective against several clinically relevant bacterial strains. Studies have demonstrated its inhibitory action against Staphylococcus aureus, including the antibiotic-resistant strain Methicillin-Resistant Staphylococcus aureus (MRSA), as well as Escherichia coli, Micrococcus luteus, and Bacillus cereus. researchgate.netlongdom.orgmdpi.comekb.eg this compound has been identified as a particularly effective molecule against both E. coli and S. aureus. researchgate.netcapes.gov.brnih.gov

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of an antimicrobial agent's potency. The table below summarizes the reported MIC and MBC values for this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | 500-1000 | >1000 | researchgate.netnih.gov |

| Staphylococcus aureus | 250 | 500 | researchgate.netnih.gov |

| Micrococcus luteus | 2.0 (µL/mL) | Not Reported | researchgate.net |

| Bacillus cereus | 2.0 (µL/mL) | Not Reported | researchgate.net |

The antibacterial effects of this compound are primarily attributed to its ability to compromise the bacterial cell envelope, leading to a cascade of disruptive events.

This compound's interaction with the bacterial cell surface and membrane is a key aspect of its mechanism of action. This interaction leads to several detrimental changes:

Hydrophobicity and Surface Charge: Treatment with this compound has been shown to alter the physicochemical properties of the bacterial cell surface, including its hydrophobicity and surface charge. researchgate.netnih.govdoi.org These changes can affect the bacterium's ability to adhere to surfaces and interact with its environment.

K+ Leakage: A hallmark of membrane damage is the leakage of intracellular components. Studies have demonstrated that exposure to this compound leads to the leakage of potassium ions (K+) from bacterial cells, indicating a loss of membrane integrity. researchgate.netnih.govmafu.life

Fluidity and Permeability: this compound increases the permeability and fluidity of the microbial cell membrane. researchgate.netresearchgate.net This disruption of the membrane's structural integrity compromises its function as a selective barrier, leading to uncontrolled passage of substances and ultimately, cell lysis. researchgate.netresearchgate.net The lipophilic nature of this compound facilitates its insertion into the lipid bilayer of the cell membrane, causing this disruption. researchgate.netresearchgate.net

Bacterial biofilms are structured communities of cells that are notoriously resistant to antimicrobial agents. This compound has demonstrated the ability to interfere with biofilm formation, a crucial aspect of its antibacterial potential. Research on Escherichia coli has shown that this compound can significantly inhibit biofilm formation. mdpi.com It was observed to be the second most effective among several tested essential oil compounds in preventing the formation of native microcolonies, a key step in biofilm development. mdpi.comnih.gov

Mechanisms of Action

Cell Surface and Membrane Disruption (e.g., hydrophobicity, surface charge, K+ leakage, fluidity, permeability)

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits significant antifungal activity against a variety of fungal species, including yeasts and filamentous fungi. researchgate.net Its mechanisms of action against fungi share similarities with its antibacterial effects, primarily targeting the cell membrane and related processes.

Research has highlighted the efficacy of this compound against Candida albicans, a common human fungal pathogen. researchgate.netresearchgate.nettandfonline.com Studies have shown that this compound can inhibit the formation of C. albicans biofilms. researchgate.netresearchgate.nettandfonline.comnih.gov This inhibition is linked to its ability to interfere with the fungal cell membrane and the biosynthesis of essential membrane components. researchgate.net

Spectrum of Activity against Fungal Strains

This compound has demonstrated a broad spectrum of antifungal activity against various fungal strains. Research indicates its effectiveness against fungi responsible for material biodeterioration as well as opportunistic human pathogens.

Specifically, this compound has shown inhibitory action against the following fungi:

Chaetomium globosum : This fungus was found to be highly sensitive to this compound, exhibiting a large inhibition zone of 75 mm in an agar (B569324) diffusion assay. nih.govresearchgate.net

Aspergillus fumigatus : While susceptible to this compound, Aspergillus fumigatus has been shown to be more resistant compared to other tested fungi, with an inhibition zone of 26 mm. nih.govresearchgate.net this compound has also been reported to have activity against other Aspergillus species. tandfonline.com

Penicillium commune : this compound is active against this common mold. nih.govresearchgate.net Its efficacy has also been noted against other species of the Penicillium genus. tandfonline.comjst.go.jp

Candida albicans : This opportunistic yeast is susceptible to this compound. mdpi.comnih.gov Studies have shown that both the (R)-(+)-β-citronellol and (S)-(−)-β-citronellol enantiomers exhibit antifungal activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) for 50% of strains (MIC₅₀) at 64 µg/mL and a Minimum Fungicidal Concentration (MFC) for 50% of strains (MFC₅₀) at 256 µg/mL. mdpi.com The compound has been observed to inhibit the yeast-to-hyphal transition, a key virulence factor for this pathogen. nih.gov

Magnaporthe oryzae : Research on the related compound, citronellal (B1669106), has demonstrated a significant inhibitory effect on M. oryzae, the causative agent of rice blast disease. nih.govresearchgate.netnih.gov Citronellal was shown to disturb chitin (B13524) synthesis and cell wall integrity in this fungus. nih.govnih.gov

Table 1: Antifungal Activity of this compound Against Various Fungal Strains

Mechanisms of Action

The antifungal properties of this compound are attributed to its ability to target multiple cellular structures and pathways within the fungal cell.

This compound has been shown to compromise the integrity of the fungal cell wall. tandfonline.com Studies on the related compound citronellal have revealed its capacity to disrupt chitin synthesis in Magnaporthe oryzae. nih.govnih.govmdpi.com This disruption leads to a weakened cell wall, making the fungus more susceptible to osmotic stress and other environmental factors. Evidence from sorbitol protection assays with Trichophyton rubrum showed a 32-fold increase in the MIC of this compound, indicating that the cell wall is a primary target. tandfonline.comtandfonline.com In M. oryzae treated with citronellal, chitinase (B1577495) activity was significantly enhanced, and the expression of genes related to chitin synthesis was upregulated, suggesting a compensatory response to cell wall damage. nih.govresearchgate.net

A key mechanism of this compound's antifungal action is the disruption of the fungal cell membrane. tandfonline.commdpi.com This is primarily achieved by interfering with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and integrity. tandfonline.comtandfonline.com Studies have shown that this compound significantly reduces ergosterol levels in fungi like Trichophyton rubrum and Candida albicans. tandfonline.comnih.govscielo.br This depletion of ergosterol leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death. tandfonline.com The action of citronellal, a related compound, has also been shown to damage the cell membrane integrity of Penicillium digitatum by down-regulating genes involved in the conversion of lanosterol (B1674476) to ergosterol. mdpi.comnih.gov

Alterations in Cell Membrane Stability and Ergosterol Levels

Anti-inflammatory Properties and Signaling Pathways

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory molecules. nih.govacs.orgresearchgate.net

Modulation of Pro-inflammatory Mediators

This compound has been shown to effectively downregulate the expression and production of several pro-inflammatory mediators. In various experimental models, this compound treatment has led to a significant reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govacs.orgresearchgate.net Furthermore, it has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory cascade. nih.govresearchgate.net The anti-inflammatory action of this compound is also associated with the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. acs.orgresearchgate.netnih.gov By suppressing these mediators and pathways, this compound helps to alleviate inflammatory responses. nih.govtandfonline.com

Table 2: Modulation of Pro-inflammatory Mediators by this compound

Reduction of Cytokine Secretion (e.g., TNF-α, IL-1β, IL-6)

This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. Studies have demonstrated that this compound can decrease the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net In experimental models, administration of this compound led to a notable reduction in the secretion of these cytokines. nih.gov For instance, in a study involving rotenone-intoxicated rats, this compound treatment diminished the secretion of IL-6, IL-1β, and TNF-α. nih.gov Furthermore, research on LPS-stimulated macrophages has shown that this compound can decrease nitric oxide production, a process often associated with inflammatory cytokine release. nih.govresearchgate.net this compound has also been observed to down-regulate the expression of TNF-α and IL-6, contributing to its anti-inflammatory profile. researchgate.net

Inhibition of Enzyme Expression (e.g., COX-2, iNOS-2)

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the expression of enzymes that are pivotal in the inflammatory cascade. Research has shown that this compound can significantly attenuate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to suppress the protein and mRNA expression levels of COX-2. researchgate.net Similarly, in a rat model of neurodegeneration, this compound administration markedly decreased the expression of both COX-2 and iNOS. nih.gov While some studies suggest this compound primarily inhibits iNOS enzymatic activity rather than its expression, others have clearly demonstrated a reduction in both iNOS and COX-2 protein and mRNA levels. nih.govresearchgate.net This inhibition of pro-inflammatory enzyme expression is a critical mechanism by which this compound mitigates inflammation. crimsonpublishers.com

Suppression of Transcription Factors (e.g., NF-κB)

This compound's anti-inflammatory effects are also mediated through its influence on transcription factors, particularly Nuclear Factor-kappa B (NF-κB). researchgate.netcrimsonpublishers.com NF-κB is a crucial regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes. mdpi.comnih.gov Studies have shown that this compound can suppress the activation of NF-κB. researchgate.netcrimsonpublishers.com This is achieved by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the NF-κB p65 subunit into the nucleus. researchgate.net By inhibiting the NF-κB signaling pathway, this compound effectively down-regulates the expression of numerous inflammatory mediators it controls. researchgate.netcrimsonpublishers.com

Anti-inflammatory Effects in Experimental Models

The anti-inflammatory properties of this compound have been validated in various experimental models of inflammation.

In the carrageenan-induced paw edema model, a classic test for acute inflammation, this compound has demonstrated significant inhibitory effects. researchgate.netnih.gov Oral administration of rose geranium essential oil, of which this compound is a major component, was found to significantly reduce paw edema in mice. nih.govtandfonline.com Studies specifically using this compound have also shown a reduction in paw edema in this model. nih.gov

Another model where this compound has shown efficacy is the croton oil-induced ear edema test, which assesses topical anti-inflammatory activity. nih.govtandfonline.com Topical application of rose geranium essential oil, containing a high percentage of this compound, resulted in a potent, dose-dependent reduction of ear edema. nih.govtandfonline.com

Furthermore, in studies using LPS-stimulated macrophages , an in vitro model of inflammation, this compound has been shown to decrease the production of nitric oxide, a key inflammatory mediator. nih.govresearchgate.netresearchgate.net This effect is often accompanied by a reduction in the expression of iNOS and COX-2. researchgate.net These findings from various experimental models provide robust evidence for the anti-inflammatory potential of this compound.

Inhibition of Mast Cell Degranulation and Cytokine Production

This compound has been found to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators. researchgate.netoup.com Mast cells are key players in allergic and inflammatory reactions, and their degranulation releases histamine (B1213489) and other pro-inflammatory substances. nih.gov Studies have shown that this compound, a major component of geranium essential oil, can significantly inhibit the degranulation of cultured mast cells (CMCs). researchgate.netoup.com Specifically, the l-enantiomer (B50610) of this compound was found to be more effective in suppressing mast cell degranulation than the d-enantiomer. researchgate.net In addition to inhibiting degranulation, this compound also suppresses the production of the pro-inflammatory cytokine TNF-α in IgE-stimulated mast cells in a dose-dependent manner. researchgate.nettandfonline.com

Impact on Allergic Reactions via IgE-mediated Pathways

This compound's inhibitory effects on mast cells are directly relevant to its impact on allergic reactions, which are often mediated by Immunoglobulin E (IgE). nih.gov The cross-linking of IgE on the surface of mast cells triggers their activation and the release of inflammatory mediators. nih.gov Research has demonstrated that this compound can inhibit the IgE-induced production of TNF-α in mast cells. researchgate.nettandfonline.com Mechanistically, this compound has been shown to suppress the phosphorylation of mitogen-activated protein kinase (ERK), a critical step in the signaling pathway that leads to cytokine production in mast cells. researchgate.netoup.com This suggests that this compound's anti-allergic effects are, at least in part, due to its interference with the IgE-mediated signaling cascade in mast cells. oup.comtandfonline.com These findings highlight the potential of this compound as a compound for mitigating allergic responses.

Antioxidant Activities and Redox Mechanisms of this compound

This compound, a naturally occurring acyclic monoterpenoid, has demonstrated significant antioxidant properties through various mechanisms. Its ability to counteract oxidative stress is a key aspect of its biological activity, involving direct interaction with reactive species and modulation of endogenous defense systems.

Direct Free Radical Scavenging Capabilities (e.g., DPPH, Superoxide (B77818), Nitric Oxide)

This compound has been shown to possess direct free radical scavenging capabilities. This activity is crucial in mitigating the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

DPPH Radical Scavenging: The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. While specific IC50 values for pure this compound in DPPH assays are not consistently reported across all studies, its potential is often inferred from the antioxidant activity of essential oils containing it. The mechanism involves the donation of a hydrogen atom from this compound to the stable DPPH radical, thus neutralizing it.

Superoxide Anion Radical Scavenging: Superoxide anion (O₂⁻) is a precursor to other more potent ROS. Studies have indicated that this compound can scavenge superoxide radicals. For instance, in a study investigating the antioxidant potential of various plant extracts, the scavenging activity against superoxide radicals was a key parameter, and fractions rich in monoterpenes like this compound showed notable efficacy.

Nitric Oxide Radical Scavenging: Nitric oxide (NO) is a signaling molecule, but at high concentrations, it can be toxic and contribute to oxidative stress. nih.gov this compound has been reported to scavenge nitric oxide radicals. mdpi.com This is significant as excessive NO can react with superoxide to form the highly reactive peroxynitrite anion (ONOO⁻). The ability of this compound to scavenge NO helps in preventing the formation of such damaging species. mdpi.com

Enhancement of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses by modulating key regulatory pathways and enzymes.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of antioxidant and cytoprotective genes. f1000research.comresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of several protective genes. f1000research.com

Research has demonstrated that this compound can enhance the expression of Nrf2. nih.govresearchgate.net For instance, in a study on methotrexate-induced nephrotoxicity, pre-treatment with this compound was found to enhance the gene expression of Nrf2. f1000research.com This upregulation of Nrf2 is a critical mechanism by which this compound exerts its protective effects against oxidative stress. nih.govresearchgate.net The activation of the Nrf2 signaling pathway is considered a vital part of the anti-inflammatory and renoprotective effects of this compound. f1000research.com

The upregulation of Nrf2 by this compound leads to increased production of several key antioxidant enzymes.

Catalase (CAT): This enzyme is crucial for detoxifying hydrogen peroxide (H₂O₂) into water and oxygen. mdpi.com Studies have shown that this compound treatment can significantly increase the levels of catalase, thereby protecting cells from H₂O₂-induced damage. nih.govresearchgate.netcelljournal.org For example, in a model of doxorubicin-induced cardiotoxicity, this compound treatment mitigated the reduction in catalase levels caused by the drug. mdpi.com

Glutathione (B108866) Peroxidase (GPx): GPx is another important enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a cofactor. researchgate.net Research has consistently shown that this compound administration enhances the activity of GPx. nih.govresearchgate.netcelljournal.org In a study on high glucose-induced oxidative stress in HepG2 cells, this compound treatment substantially increased GPx activity in a dose-dependent manner. nih.gov

Superoxide Dismutase (SOD): SODs are a group of enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). researchgate.net this compound has been found to increase the levels of SOD. nih.govresearchgate.netcelljournal.org In a rat model of Parkinson's disease, oral administration of this compound enhanced SOD levels in the brain. nih.govresearchgate.net Similarly, in a study on doxorubicin-induced cardiotoxicity, this compound treatment led to a significant increase in SOD levels. mdpi.com

Upregulation of Nrf2 Expression

Protection Against Oxidative Stress-Induced Damage (e.g., Lipid Peroxidation)

One of the major consequences of oxidative stress is lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound has been shown to be effective in protecting against this type of damage.

The protective effect of this compound against lipid peroxidation is often measured by the reduction in malondialdehyde (MDA) levels, a key byproduct of lipid peroxidation. celljournal.org Several studies have demonstrated that this compound treatment significantly reduces MDA levels in various models of oxidative stress. celljournal.orgmdpi.com For instance, in a study on high glucose-induced oxidative stress, this compound administration markedly decreased MDA concentrations in HepG2 cells. celljournal.orgnih.gov Similarly, in a rat model of Parkinson's disease, this compound prevented rotenone-induced lipid peroxidation. nih.govresearchgate.net This inhibition of lipid peroxidation confirms the antioxidant potency of this compound. celljournal.org

Theoretical Methods for Investigating Antioxidative Mechanisms (e.g., HAT, SET-PT, SPLET)

Theoretical quantum mechanical methods are employed to understand the precise mechanisms by which antioxidants like this compound scavenge free radicals. The main mechanisms investigated are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. lew.ro The key parameter for this mechanism is the bond dissociation enthalpy (BDE). A lower BDE value indicates a greater ability to donate a hydrogen atom and thus higher antioxidant activity. lew.ronih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. nih.gov The important parameters for this mechanism are ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. The antioxidant first loses a proton, and then the resulting anion donates an electron to the free radical. nih.gov The key parameters for this mechanism are proton affinity (PA) and electron transfer enthalpy (ETE). lew.ronih.gov

Neuropharmacological Effects

This compound, a naturally occurring monoterpene alcohol, has demonstrated a range of effects on the central nervous system. Its neuropharmacological activities encompass both protective and, at high concentrations, toxicological properties. Research has explored its mechanisms of action in various neurological contexts, revealing its influence on neuronal survival, apoptosis, autophagy, and receptor modulation.

Neuroprotective Properties

This compound exhibits significant neuroprotective potential through various molecular mechanisms. Studies using in vitro and in vivo models of neurodegenerative diseases have highlighted its ability to shield neurons from damage and degeneration.

This compound has shown promise in protecting dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease (PD). In a rat model where PD-like neurodegeneration was induced by rotenone (B1679576), oral administration of this compound was found to preserve dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the striatum (ST). nih.govnih.govresearchgate.net This protective effect was demonstrated by the preservation of tyrosine hydroxylase (TH) positive neurons, which are crucial for dopamine (B1211576) synthesis. nih.govnih.govresearchgate.net The administration of this compound significantly reduced the loss of these neurons and preserved the expression of tyrosine hydroxylase in striatal fibers compared to the rotenone-only group. nih.govresearchgate.net These findings suggest that this compound's antioxidant and anti-inflammatory properties contribute to its ability to protect these vital neurons from toxin-induced damage. nih.govmdpi.com

Table 1: Effect of this compound on Dopaminergic Neurons in a Rotenone-Induced Parkinson's Disease Rat Model

| Parameter | Observation in Rotenone-Treated Group | Observation in this compound + Rotenone-Treated Group | Reference |

| Tyrosine Hydroxylase (TH) Positive Neurons | Significant decrease in number in the Substantia Nigra | Reduced loss of dopaminergic neurons | nih.govresearchgate.net |

| Tyrosine Hydroxylase (TH) Striatal Fibers | Concomitant decrease in intensity | Preserved expression of tyrosine hydroxylase | nih.govresearchgate.net |

A key mechanism underlying this compound's neuroprotective effect is its ability to modulate apoptosis, or programmed cell death. In models of neurotoxicity, this compound has been shown to influence the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. nih.govresearchgate.net Specifically, this compound treatment attenuates the expression of the pro-apoptotic protein Bax and enhances the levels of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio helps to inhibit the apoptotic cascade and promote cell survival. researchgate.net This anti-apoptotic action has been observed in both SH-SY5Y cells used as a Parkinson's disease model and in rotenone-induced neurodegeneration in rats, indicating a robust mechanism for preventing neuronal cell death. nih.govresearchgate.net

Table 2: Modulation of Apoptotic Markers by this compound in Neuronal Models

| Apoptotic Marker | Effect of Neurotoxin (e.g., Rotenone, 6-OHDA) | Effect of this compound Treatment | Reference |

| Bax (Pro-apoptotic) | Increased expression | Attenuated (decreased) expression | nih.govnih.govresearchgate.net |

| Bcl-2 (Anti-apoptotic) | Decreased expression | Enhanced expression | nih.govnih.govresearchgate.net |

Autophagy is a cellular process for degrading and recycling cellular components, and its dysfunction is implicated in neurodegenerative diseases. researchgate.net this compound has been found to modulate autophagy pathways, which contributes to its neuroprotective effects. nih.govnih.gov In a rat model of Parkinson's disease, rotenone administration led to an accumulation of autophagosomes, indicated by increased levels of Microtubule-associated protein light chain 3 (LC-3) and the autophagic substrate p62. nih.gov This accumulation suggests a blockage in the autophagic process. researchgate.net Treatment with this compound was shown to decrease the levels of both LC-3 and p62, helping to restore the normal autophagic flux. nih.govnih.govresearchgate.netmedchemexpress.com By regulating this pathway, this compound aids in the clearance of dysfunctional proteins and organelles, thereby protecting dopaminergic neurons. nih.gov

Table 3: Regulation of Autophagy Markers by this compound

| Autophagy Marker | Effect of Neurotoxin (Rotenone) | Effect of this compound Treatment | Reference |

| LC-3 (Autophagosome marker) | Increased expression | Decreased expression | nih.govnih.govmedchemexpress.com |

| p62 (Autophagic substrate) | Increased expression | Decreased expression | nih.govnih.govmedchemexpress.com |

This compound also exerts neuroprotective effects by modulating the activity of glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are fundamental for fast excitatory neurotransmission in the brain, but their over-activation can lead to neurotoxicity. mdpi.com Research has shown that this compound can significantly reduce the peak current of various AMPA receptor subunits (GluA1, GluA2, GluA1/2, and GluA2/3). mdpi.com Furthermore, it decreases the rates of both desensitization and deactivation of these receptors. mdpi.com By inhibiting AMPA receptor activation, this compound can mitigate the excessive excitatory signals that contribute to neuronal damage in various neurological conditions. mdpi.com

Table 4: Effect of this compound on AMPA Receptor Biophysical Properties

| AMPAR Subunit | Effect on Peak Current | Effect on Desensitization/Deactivation Rate | Reference |

| GluA1, GluA2, GluA1/2, GluA2/3 | Drastic reduction | Decreased rates | mdpi.com |

Modulation of Autophagy Pathways (e.g., LC-3, p62 levels)

Neurotoxicity and Behavioral Disorders (at high concentrations)

In contrast to its neuroprotective properties at lower concentrations, this compound can induce neurotoxicity and behavioral disorders when exposure occurs at high concentrations. eurekalert.orgchosun.com Studies using zebrafish and mouse models have demonstrated that high levels of this compound can cross the blood-brain barrier (BBB) and accumulate in the brain. eurekalert.orgchosun.com This accumulation leads to increased production of reactive oxygen species (ROS), neuroinflammation, and apoptosis in the brain. eurekalert.orgresearchgate.net

In zebrafish, exposure to high concentrations of this compound (e.g., 2, 4, and 8 mg/L) resulted in behavioral impairments, including increased anxiety-like behaviors and abnormal locomotor activity. eurekalert.orgbioengineer.org These behaviors included reduced phototactic responses and increased thigmotaxis (a tendency to stay near the walls of an enclosure), which are indicators of stress and neurobehavioral disorders. eurekalert.orgbioengineer.org A key mechanism identified for this neurotoxicity is the alteration of kynurenine (B1673888) metabolism. eurekalert.orgchosun.com this compound exposure was found to shift the balance from the neuroprotective kynurenic acid towards the neurotoxic 3-hydroxykynurenine (3-HK), thereby increasing the risk of neuronal damage. eurekalert.orgchosun.com Similar neurotoxic and inflammatory effects were also observed in human-relevant models, such as brain organoids and BBB-on-a-chip systems. eurekalert.org

Blood-Brain Barrier (BBB) Penetration and Brain Cell Damage

The blood-brain barrier (BBB) is a protective layer of endothelial cells that regulates the passage of substances from the bloodstream into the central nervous system (CNS). nih.govmdpi.com Studies have confirmed that this compound can permeate this barrier, leading to its accumulation in brain tissue. eurekalert.orgmiragenews.com This has been observed across different models, including zebrafish, mice, and an organ-on-chip system. eurekalert.orgmiragenews.com The ability of this compound to bypass the BBB allows it to directly interact with brain cells. bioengineer.org At high concentrations, this interaction can lead to damage to the BBB itself and the infiltration of immune cells into the brain, which can exacerbate neuroinflammation. eurekalert.orgmiragenews.com

Induction of Reactive Oxygen Species (ROS) and Neuroinflammation in the Brain

Once in the brain, this compound has been shown to induce the generation of reactive oxygen species (ROS). eurekalert.orgmiragenews.com ROS are highly reactive molecules that can cause oxidative stress, leading to cellular damage. bioengineer.org This increase in ROS activates inflammatory signaling pathways within the brain, contributing to neuroinflammation. eurekalert.orgmiragenews.comsemanticscholar.org Neuroinflammation is a key factor in the development of various neurodegenerative diseases. mdpi.com Studies have demonstrated that this compound can increase the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. semanticscholar.orgnih.govresearchgate.net However, some research also suggests that this compound can have a protective role by reducing oxidative stress and neuroinflammation in certain contexts, such as in models of Parkinson's disease. nih.govresearchgate.netmedchemexpress.com

Alterations in Neuroactive Metabolite Pathways (e.g., Kynurenine pathway, 3-hydroxykynurenine (3-HK) production)

A significant finding is the impact of this compound on the kynurenine pathway, a major route for tryptophan metabolism. eurekalert.orgmiragenews.com This pathway produces several neuroactive metabolites, including the neuroprotective kynurenic acid and the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid. nih.govfrontiersin.orgnih.govmdpi.comjournaltxdbu.com Research has shown that exposure to this compound can shift the balance of this pathway towards the production of the neurotoxic 3-HK. eurekalert.orgmiragenews.com This alteration enhances the risk of neurotoxicity. eurekalert.orgmiragenews.com The kynurenine pathway is increasingly recognized for its role in neurodegenerative and psychiatric disorders. nih.govfrontiersin.orgnih.govmdpi.comjournaltxdbu.com

Behavioral Manifestations (e.g., increased anxiety responses, diminished normal light response in zebrafish)

The neurological changes induced by this compound can manifest as behavioral alterations. In zebrafish models, exposure to this compound has been linked to increased anxiety-like behaviors and abnormal locomotor activity. miragenews.com This includes a diminished response to light (phototaxis) and an increased tendency to stay near the walls of the tank (thigmotaxis), which are considered indicators of stress and neurobehavioral disorders in these models. miragenews.commdpi.com Zebrafish are a valuable model for studying complex behaviors like anxiety and learning due to their genetic and physiological similarities to humans. mdpi.comnih.govresearchgate.neteaglehill.us

Antinociceptive (Analgesic) Activities

In contrast to its potential neurotoxic effects at high concentrations, this compound has also demonstrated significant pain-relieving, or antinociceptive, properties in various preclinical models.

Reduction of Nociceptive Responses in Pain Models (e.g., Acetic acid-induced abdominal writhing, Formalin test, Capsaicin (B1668287), Glutamate tests)

This compound has been shown to effectively reduce pain responses in several established animal models of pain. In the acetic acid-induced abdominal writhing test, which models visceral pain, this compound significantly decreased the number of writhes in mice. researchgate.netnih.gov In the formalin test, a model that assesses both neurogenic and inflammatory pain, this compound inhibited both the early (neurogenic) and late (inflammatory) phases of pain response. researchgate.netnih.gov Furthermore, studies using capsaicin and glutamate tests, which induce pain through specific receptor pathways, have also shown that this compound can reduce nociceptive responses. nih.gov

Involvement of Opioid Receptors in Analgesic Mechanisms